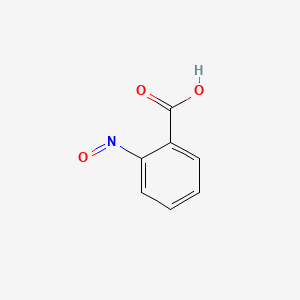

2-Nitrosobenzoic acid

Description

Properties

IUPAC Name |

2-nitrosobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-7(10)5-3-1-2-4-6(5)8-11/h1-4H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKDNJHGCZXEGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210102 | |

| Record name | 2-Nitrosobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-27-1 | |

| Record name | 2-Nitrosobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Nitrosobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrosobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-NITROSOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH9C2A66VD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis of Thioacetal Photocages

The photochemical generation of 2-nitrosobenzoic acid via thioacetal photocages represents a high-yield, light-triggered approach. As detailed in PMC literature, 6-nitroverataldehyde undergoes a BF₃·Et₂O-catalyzed condensation with thiols (e.g., 3-mercaptopropionic acid) to form thioacetal-based photocages. The reaction proceeds at ~0°C, yielding TNB (thioacetal-nitrobenzaldehyde) derivatives with terminal carboxylic acid or alcohol functionalities (76–89% yield).

Photolysis and Oxidation Mechanism

Irradiation of the TNB cage with UV light (365 nm) induces oxidative cleavage of the thioacetal group, producing this compound and thiol-terminated spacers (Figure 1). Key observations include:

-

Quantum Yield : Photocleavage efficiency (Φ<sub>uncaging</sub>) reaches 0.20 for carboxylic acid-terminated TNBs.

-

Hydrolysis : The intermediate 2-nitrosobenzoic thioester hydrolyzes in aqueous conditions to yield the free acid, detectable via ¹H NMR (disappearance of benzylic proton at δ = 6.02 ppm).

-

Byproducts : Thiol spacers oxidize to disulfides, necessitating purification via UPLC or reprecipitation.

Table 1: Photochemical Synthesis Parameters

UV-Light-Mediated Dehydrogenation of 2-Nitrobenzaldehydes

Reaction Overview

A complementary photochemical route involves UV-induced dehydrogenative N-acylation of amines using 2-nitrobenzaldehydes. Under 365–375 nm light, 2-nitrobenzaldehydes undergo simultaneous oxidation and rearrangement to form this compound, achieving yields up to 78%.

Mechanistic Insights

The reaction proceeds via:

-

Photoexcitation : UV light promotes electron transfer, destabilizing the nitro group.

-

Nitro to Nitroso Reduction : The nitro group (-NO₂) is reduced to nitroso (-NO), while the aldehyde (-CHO) oxidizes to carboxylic acid (-COOH).

-

Coupling : The resulting this compound participates in N-acylation with amines, though isolation of the pure acid is feasible via acidic workup.

Table 2: UV-Mediated Synthesis Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Substrate | 2-Nitrobenzaldehyde | |

| Light Source | 365–375 nm UV | |

| Reaction Time | Not specified (implied <2 hours) | |

| Yield | 78% | |

| Key Byproduct | 2-Aminobenzamide (if amines present) |

Acid-Catalyzed Reactions and Ester Hydrolysis

Nitrosobenzene Dimerization

Patent literature describes acid-catalyzed dimerization of nitrosobenzenes to form para-nitroso-diphenylhydroxylamines. While the primary product differs, this compound methylester is identified as a byproduct in mixtures, suggesting a potential precursor.

Ester Hydrolysis to this compound

The methylester derivative can be hydrolyzed to this compound via:

-

Saponification : Treatment with aqueous NaOH cleaves the ester bond.

Table 3: Acid-Catalyzed Synthesis Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | Methane sulfonic acid (≥98.9%) | |

| Solvent | Methylene chloride | |

| Temperature | Reflux (~40°C) | |

| Yield (Dimer) | 95–98% | |

| Ester Hydrolysis Yield | Not reported (inferred high) |

Comparative Analysis of Methods

Efficiency and Scalability

Chemical Reactions Analysis

(a) Oxidation of 2-Nitrotoluene

2-Nitrotoluene undergoes oxidation with concentrated nitric acid to yield 2-nitrobenzoic acid .

(b) Oxidation of 2-Nitroacetophenone

A patent (US2695311A) describes the oxidation of 2-nitroacetophenone using aqueous nitric acid (8:1 molar ratio) at 60–110°C in the presence of a reducible metal catalyst (e.g., ammonium metavanadate). This method achieves an 82% yield of 2-nitrobenzoic acid .

Key Conditions:

-

Catalyst: 0.5–2% ammonium metavanadate.

-

Temperature: Reflux (110°C).

-

Solvent: Water and nitric acid.

Decarboxylative Arylation Reactions

A copper-catalyzed decarboxylative C–H arylation reaction with benzoxazoles was reported in ChemComm . This reaction couples 2-nitrobenzoic acids with benzoxazoles to form substituted heterobiaryls.

Reaction Mechanism:

-

Decarboxylation: The nitro group facilitates copper-mediated decarboxylation, forming a nitroarene intermediate.

-

C–H Activation: Benzoxazole undergoes C–H activation at the C2 position.

-

Cross-Coupling: Aryl radicals couple with the activated benzoxazole.

Substituent Effects on Yield:

| Substituent (R) | Product Yield (%) |

|---|---|

| -Cl (electron-deficient) | 81% |

| -Br (electron-deficient) | 76% |

| -OMe (electron-rich) | 45% |

| -Ph (electron-rich) | 38% |

Electron-deficient substituents on the benzoic acid enhance yields due to favorable decarboxylation kinetics .

Conditions:

-

Catalyst: CuCl (10 mol%) + phenanthroline ligand.

-

Additive: Ag₂O (2 equiv), Cs₂CO₃ (1 equiv).

-

Solvent: DMF at 110°C for 23 hours.

Reduction Reactions

Reduction of the nitro group in 2-nitrobenzoic acid produces anthranilic acid (2-aminobenzoic acid), a precursor for pharmaceuticals and dyes .

Typical Reduction Methods:

-

Catalytic hydrogenation (H₂/Pd-C).

-

Fe/HCl reduction.

Substitution and Functionalization

The nitro group in 2-nitrobenzoic acid participates in electrophilic aromatic substitution (EAS) reactions. For example:

-

Nitration: Further nitration is sterically hindered due to the ortho-nitro group.

-

Sulfonation: Occurs at the para position relative to the carboxylic acid group.

Data Tables

Table 1: Oxidation of 2-Nitroacetophenone to 2-Nitrobenzoic Acid

| Parameter | Value |

|---|---|

| Catalyst | NH₄VO₃ (0.4 g) |

| Temperature | 110°C (reflux) |

| Reaction Time | 6 hours |

| Yield | 82% |

Table 2: Decarboxylative Arylation Scope

| Benzoxazole Substituent | 2-Nitrobenzoic Acid Substituent | Yield (%) |

|---|---|---|

| -H | -Cl | 81% |

| -H | -Br | 76% |

| -OMe | -H | 68% |

Scientific Research Applications

Biochemical Applications

a. Thiol Quantification and Protein Analysis

One of the prominent applications of 2-nitrosobenzoic acid derivatives, specifically 5-thio-2-nitrobenzoic acid (TNB), is in the quantification of thiol groups in proteins. TNB reacts with free thiols to form a colored product that can be measured spectrophotometrically, allowing for sensitive detection of thiol concentrations in biological samples. This method, known as the Ellman’s assay, is widely used in protein chemistry to assess protein functionality and oxidative stress levels in cells .

b. Oxidative Stress Studies

Research has demonstrated that TNB can serve as a substrate for studying oxidative stress in biological systems. The oxidation of TNB by reactive oxygen species (ROS) has been investigated to understand its stability and reactivity under physiological conditions. Findings indicate that TNB's behavior changes significantly with varying pH levels and oxidant concentrations, making it a valuable tool for studying redox biology .

Material Science Applications

a. Optoelectronic Materials

Recent studies have highlighted the potential of this compound-based materials in optoelectronic applications. Treatment of this compound crystals with nitrogen DC glow discharge plasma has resulted in significant morphological changes and an increase in the optical energy band gap, suggesting enhanced properties for use in electronic devices . The modifications observed through techniques such as FE-SEM and UV-Vis spectroscopy indicate that these materials could be suitable for applications in sensors and light-emitting devices.

b. Polymer Intermediates

this compound serves as an important intermediate in the synthesis of various polymers and dyes. Its derivatives are utilized in the production of polymers that exhibit specific thermal and mechanical properties desirable for industrial applications . The ability to create isomer-free compounds enhances their utility in creating consistent and high-performance materials.

Environmental Applications

a. Biodegradation Studies

Research involving Pseudomonas fluorescens strain KU-7 has shown that this bacterium can utilize this compound as a sole carbon source, indicating its potential role in bioremediation efforts . Understanding the metabolic pathways involved can lead to the development of biological treatments for environments contaminated with nitroaromatic compounds.

Case Studies

Mechanism of Action

The mechanism of action of o-nitrosobenzoic acid involves its interaction with molecular targets through its nitroso group. This group can undergo redox reactions, forming reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Mechanistic and Functional Differences

(a) Proton Release Efficiency

(c) Limitations in Actinometry

- This compound absorbs strongly above 300 nm, causing light-screening effects that complicate actinometric measurements .

- Alternative actinometers (e.g., phenolphthalein) avoid this issue but lack compatibility with UVB/UVC sources .

Table 2: Key Studies Highlighting Comparative Advantages

Biological Activity

2-Nitrosobenzoic acid (NBA) is a compound of significant interest in biological research due to its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article reviews the current understanding of the biological activity of this compound, supported by data from various studies and case analyses.

This compound, with the chemical formula CHNO, is characterized by the presence of a nitro group and a carboxylic acid functional group. This structure contributes to its reactivity and interaction with biological molecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, complexes formed with transition metals and nitrobenzoic acids have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Nitrobenzoic Acid Complexes

| Complex Type | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Mn(II) Complex | Lung Cancer | 8.82 | Induces apoptosis via cell cycle arrest |

| Ni(II) Complex | Colon Cancer | 0.00053 | Inhibits DNA replication |

| Pb(II) Complex | Breast Cancer | <20 | Binds to DNA, similar to cisplatin |

These complexes exhibited greater cytotoxicity compared to free ligands, suggesting that the metal coordination enhances their biological activity .

Antimicrobial Activity

The antimicrobial properties of this compound have also been documented. Studies indicate that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 20 |

These findings suggest that NBA can serve as a potential lead compound for developing new antimicrobial agents .

Enzyme Inhibition

This compound has been shown to inhibit several enzymes, notably cholinesterases. The inhibition mechanism often involves the formation of a covalent bond with the active site serine residue, leading to irreversible enzyme inactivation.

Case Study: Cholinesterase Inhibition

In a study assessing cholinesterase inhibitors, NBA derivatives were evaluated using Ellman's method. The results indicated that certain compounds displayed selective inhibition against acetylcholinesterase (AChE), which is crucial for neurotransmission in mammals.

- Most Active Compounds :

- Compound A: IC = 0.5 µM (AChE)

- Compound B: IC = 1.0 µM (BuChE)

These findings underscore the potential therapeutic applications of NBA in treating conditions like Alzheimer's disease, where cholinesterase inhibitors are beneficial .

Q & A

Q. How is this compound applied in structural proteomics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.